molecular formula C10H15N5 B13636391 4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine

4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine

Cat. No.: B13636391
M. Wt: 205.26 g/mol
InChI Key: AZMZNWMCMBINHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine is a heterocyclic compound that features a bipyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of isovaleric aldehyde with various CH acids in the presence of amines . This method allows for the formation of isobutyl-substituted pyrazoles under controlled conditions.

Industrial Production Methods

Industrial production methods for 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutyl-1h,1’h-[3,4’-bipyrazol]-5-amine is unique due to its specific substitution pattern and the presence of an isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

4-(2-methylpropyl)-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-6(2)3-8-9(14-15-10(8)11)7-4-12-13-5-7/h4-6H,3H2,1-2H3,(H,12,13)(H3,11,14,15)

InChI Key

AZMZNWMCMBINHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.